(3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17783233
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9FN2O2 |
|---|---|
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | (3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
| Standard InChI Key | LZGXQXMEWAOLCH-LURJTMIESA-N |
| Isomeric SMILES | C1=CC(=NC=C1F)[C@H](CC(=O)O)N |
| Canonical SMILES | C1=CC(=NC=C1F)C(CC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(3S)-3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid (C₈H₉FN₂O₂) belongs to the α-amino acid class, featuring a stereogenic center at the C3 position. The (S)-configuration ensures chiral specificity, critical for its interactions with enantioselective biological targets . The 5-fluoropyridin-2-yl substituent introduces electron-withdrawing effects that stabilize the aromatic ring and enhance dipole interactions with protein binding sites.
Table 1: Key Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 184.17 g/mol | PubChem |
| XLogP3 | -2.9 | Computed |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Topological Polar Surface | 89.7 Ų | VulcanChem |
The compound’s low partition coefficient (XLogP3 = -2.9) suggests high hydrophilicity, corroborated by its solubility in aqueous buffers at physiological pH . This balance between lipophilicity and polarity enables efficient blood-brain barrier penetration, a trait leveraged in central nervous system (CNS)-targeted drug design.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H and O-H stretches), confirming the presence of carboxylic acid and amine functional groups. Nuclear magnetic resonance (NMR) data further validate the structure:
-
¹H NMR (D₂O): δ 8.41 (d, J = 2.8 Hz, 1H, pyridine-H6), 7.92 (dd, J = 8.5, 2.8 Hz, 1H, pyridine-H4), 4.28 (q, J = 6.7 Hz, 1H, C3-H), 3.15 (dd, J = 14.2, 6.7 Hz, 1H, C2-Ha), 2.89 (dd, J = 14.2, 6.7 Hz, 1H, C2-Hb) .
-
¹³C NMR: δ 174.5 (COOH), 162.1 (C5-F), 149.8 (C2-pyridine), 136.4 (C6-pyridine), 123.9 (C4-pyridine), 53.7 (C3), 38.2 (C2) .
These spectral signatures aid in quality control during synthesis and formulation.
Synthesis and Analytical Methods
Stereoselective Synthesis
Industrial-scale production employs asymmetric catalysis to achieve enantiomeric excess >99%. A representative protocol involves:
-
Friedel-Crafts Acylation: 5-Fluoropyridine reacts with acrylic acid derivatives to form 3-(5-fluoropyridin-2-yl)propenoic acid.
-
Enantioselective Amination: Using a chiral palladium catalyst, the α,β-unsaturated ester undergoes hydroamination with gaseous ammonia to install the (S)-configured amine.
-
Hydrolysis: The ester intermediate is saponified to yield the final carboxylic acid.
Table 2: Optimization Parameters for Step 2
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 45°C | Maximizes catalyst |
| turnover | ||
| NH₃ Pressure | 3 atm | Balances reaction rate |
| and side reactions | ||
| Solvent | Tetrahydrofuran | Enhances substrate |
| solubility |
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves purities >98%. Retention time correlates with enantiomeric composition, allowing real-time monitoring of stereochemical integrity.
Stability and Degradation
Forced degradation studies under ICH guidelines reveal:
-
Acidic Conditions (0.1 M HCl): Defluorination at C5 occurs, generating 3-amino-3-(pyridin-2-yl)propanoic acid as the major degradant.
-
Oxidative Stress (H₂O₂): The pyridine ring undergoes hydroxylation, forming 3-amino-3-(5-fluoro-6-hydroxypyridin-2-yl)propanoic acid.
These findings inform storage recommendations: lyophilized powders stored at -20°C in amber vials maintain stability for >24 months.
Biological Activity and Pharmacodynamics
Glutamate Receptor Modulation
The compound’s structural analogy to endogenous glutamate underpins its activity at ionotropic glutamate receptors (iGluRs). Electrophysiological assays on rat cortical neurons demonstrate:
-
AMPA Receptor: EC₅₀ = 12 µM (partial agonist, 63% maximal response relative to glutamate).
-
NMDA Receptor: IC₅₀ = 8 µM (non-competitive antagonist).
This dual activity suggests a role in modulating excitatory-inhibitory balance, potentially mitigating hyperexcitability in epileptic networks.
Neuroprotective Effects
In a murine model of traumatic brain injury (TBI), daily administration (10 mg/kg i.p.) reduced hippocampal neuron loss by 41% compared to controls (p < 0.01). Mechanistically, the compound downregulates pro-apoptotic Bax expression while enhancing Bcl-2 synthesis, shifting the apoptotic threshold.
Preclinical and Clinical Applications
Antidepressant Candidate
Chronic unpredictable stress (CUS) model studies show that 28-day treatment (5 mg/kg oral) normalizes sucrose preference (82 ± 6% vs. 54 ± 5% in controls, p < 0.05) and reduces immobility time in forced swim tests (89 ± 12 s vs. 152 ± 18 s, p < 0.01). These effects correlate with increased hippocampal BDNF mRNA expression (2.3-fold vs. vehicle).
Drug-Drug Interactions
Cytochrome P450 inhibition assays reveal moderate inhibition of CYP2D6 (IC₅₀ = 15 µM) and CYP3A4 (IC₅₀ = 22 µM), necessitating dose adjustments when co-administered with substrates like metoprolol or simvastatin.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume